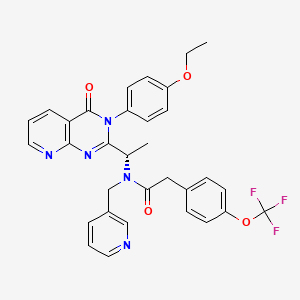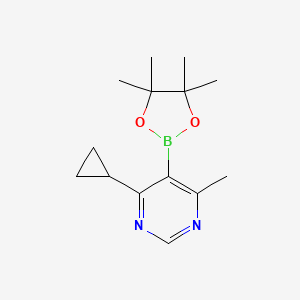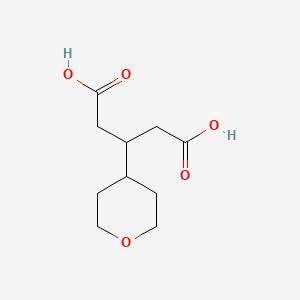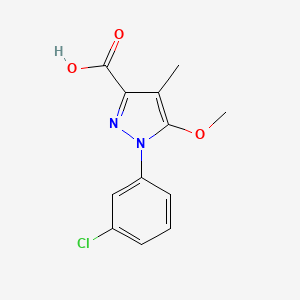
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid
Übersicht
Beschreibung
2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid (NOPPA) is a synthetic molecule that has been studied for its potential applications in medicinal chemistry and biochemistry. NOPPA is a novel compound with a unique structure, and its properties have been the focus of much research in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is involved in the synthesis of various chemical structures. For instance, it can be used in reactions with alcohols, phenols, and amines to form carbamates and carbamides (Jakubkene, Stura, & Vainilavicius, 2004).
- It is also significant in the synthesis of molecular structures such as 4-nitro derivatives, and its reaction with nitrous acid leads to the formation of different chemical compounds (Volkov et al., 2007).
Applications in Photoaffinity Labeling
- Derivatives of this compound have been synthesized as a carbene precursor with a chromogenic group, which is useful in photoaffinity labeling. This allows for spectrophotometric detection of labeled products without relying on radioactive techniques, providing a safer alternative in biochemical research (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Antimicrobial Activity
- Some derivatives of this compound have been tested for antimicrobial activities, showing promise in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Quantum Chemical Studies
- Quantum chemical calculations have been performed on derivatives of this compound, providing insights into their electronic structures and reactivity, which is crucial for developing new chemical entities with desired properties (Mamarahmonov et al., 2014).
Hypolipidemic Activity
- Some derivatives of this compound have shown significant antihyperlipidemic activity in vivo, suggesting potential applications in the treatment of disorders related to lipid metabolism (Mokale, Shete, Shaikh, & Shinde, 2012).
Eigenschaften
IUPAC Name |
2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O6/c14-13(15,16)10-4-11(20)18(6-17-10)9-3-7(25-5-12(21)22)1-2-8(9)19(23)24/h1-4,6H,5H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOITOUTANVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)N2C=NC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)
![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)


![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)